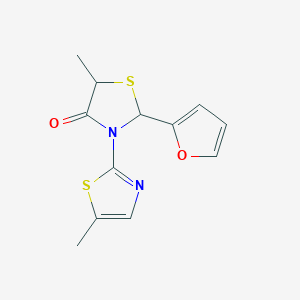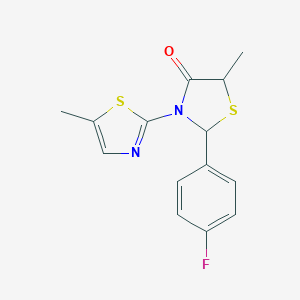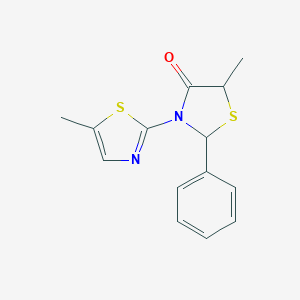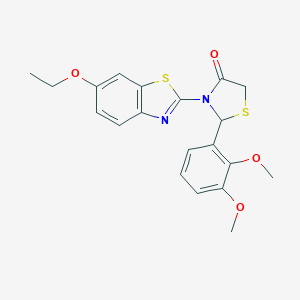![molecular formula C17H16ClN3O2 B277762 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B277762.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is a selective agonist of the cannabinoid receptor 2 (CB2), which is known to have anti-inflammatory and analgesic effects.
作用機序
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a selective agonist of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which is predominantly expressed in immune cells. Activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, which results in an overall anti-inflammatory effect. Additionally, activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the release of neurotransmitters involved in pain signaling, which results in an analgesic effect.
Biochemical and Physiological Effects
Studies have shown that N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has several biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. Additionally, this compound has been shown to decrease the release of neurotransmitters involved in pain signaling such as substance P and calcitonin gene-related peptide. Studies have also shown that this compound has a low affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
実験室実験の利点と制限
One advantage of using N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide in lab experiments is its selectivity for the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which allows for the specific study of the effects of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor activation. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide. One direction is the study of its potential application in the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain. Another direction is the study of its potential application in the treatment of cancer, as studies have shown that the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor is expressed in cancer cells and that activation of this receptor can lead to cell death. Additionally, future studies could focus on the development of more soluble analogs of this compound to overcome its low solubility in aqueous solutions.
合成法
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with 2-aminopyridine to form 2-chloro-5-(2-pyridyl)nitrobenzene. This intermediate is then reduced to 2-chloro-5-(2-pyridyl)aniline, which is reacted with ethyl 3-methylbutanoate to form N-(2-chloro-5-(2-pyridyl)phenyl)-3-methylbutanamide. This compound is then cyclized using oxalyl chloride and triethylamine to form N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide.
科学的研究の応用
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has been studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain.
特性
製品名 |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC名 |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-10(2)8-15(22)20-13-9-11(5-6-12(13)18)17-21-16-14(23-17)4-3-7-19-16/h3-7,9-10H,8H2,1-2H3,(H,20,22) |
InChIキー |
FESIWNZLFZGGTD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
正規SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)






